8-tert-Butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 8-tert-Butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326810-29-0
VCID: VC11735139
InChI: InChI=1S/C22H32N2O4/c1-21(2,3)16-10-12-22(13-11-16)24(18(14-28-22)20(26)27)19(25)15-6-8-17(9-7-15)23(4)5/h6-9,16,18H,10-14H2,1-5H3,(H,26,27)
SMILES: CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)N(C)C
Molecular Formula: C22H32N2O4
Molecular Weight: 388.5 g/mol

8-tert-Butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326810-29-0

Cat. No.: VC11735139

Molecular Formula: C22H32N2O4

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

8-tert-Butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326810-29-0

Specification

CAS No. 1326810-29-0
Molecular Formula C22H32N2O4
Molecular Weight 388.5 g/mol
IUPAC Name 8-tert-butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C22H32N2O4/c1-21(2,3)16-10-12-22(13-11-16)24(18(14-28-22)20(26)27)19(25)15-6-8-17(9-7-15)23(4)5/h6-9,16,18H,10-14H2,1-5H3,(H,26,27)
Standard InChI Key QZFJYAAFQPVHOU-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)N(C)C
Canonical SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)N(C)C

Introduction

Structural Analysis and Molecular Characterization

Core Architecture

The compound features a 1-oxa-4-azaspiro[4.5]decane scaffold, a bicyclic system where an oxygen atom and a nitrogen atom occupy adjacent positions in a spiro-fused ring structure . The tert-butyl group at the 8-position introduces steric bulk, potentially influencing the molecule’s conformational flexibility and intermolecular interactions. The 4-(dimethylamino)benzoyl moiety contributes electron-rich aromatic character, while the carboxylic acid at position 3 enables hydrogen bonding and salt formation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>32</sub>N<sub>2</sub>O<sub>4</sub>
Molecular Weight388.5 g/mol
IUPAC Name8-tert-butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
SMILESCC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)N(C)C
InChIKeyQZFJYAAFQPVHOU-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis typically involves sequential reactions to construct the spirocyclic core, followed by functionalization:

  • Spirocycle Formation: Cyclization of a precursor diol or diamine under acidic or basic conditions.

  • Benzoylation: Introduction of the 4-(dimethylamino)benzoyl group via Friedel-Crafts acylation or nucleophilic substitution.

  • Carboxylic Acid Installation: Oxidation or hydrolysis of a pre-existing ester or nitrile group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
SpirocyclizationH<sub>2</sub>SO<sub>4</sub>, 80°CSolvent polarity, temperature control
Benzoylation4-(Dimethylamino)benzoyl chloride, Et<sub>3</sub>NStoichiometry, reaction time
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O/acetonepH adjustment, temperature

Challenges in Purification

The compound’s high molecular weight and polarity necessitate advanced purification techniques, such as preparative HPLC or recrystallization from ethanol/water mixtures. Suppliers report typical purity levels of ≥95% for research-grade material .

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to the hydrophobic tert-butyl and aromatic groups.

  • LogP: Predicted value of 3.2 ± 0.3 (moderate lipophilicity) .

  • pKa: The carboxylic acid group has an estimated pKa of 4.7, enabling salt formation with basic counterions.

Thermal Stability

Differential scanning calorimetry (DSC) data from suppliers indicate a melting point range of 210–215°C with decomposition above 250°C. Storage recommendations specify ambient conditions in sealed containers under inert gas.

Exposure RouteProtective MeasuresFirst Aid Response
InhalationUse fume hood, respiratorMove to fresh air, seek medical help
Skin ContactWear nitrile glovesWash with soap/water, remove clothing
Eye ContactSafety gogglesRinse cautiously for 15 minutes

Environmental Impact

No ecotoxicity data are publicly available, but structural analogs suggest moderate persistence in soil (t<sub>½</sub> ≈ 30–60 days).

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